molecular formula C33H51BrN+ B12824109 1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide

1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide

Cat. No.: B12824109
M. Wt: 541.7 g/mol
InChI Key: GERCFVKULBVBIO-MNKMQPBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide is a synthetic organic compound with the molecular formula C₃₃H₅₀BrN. It is known for its unique structure, which combines a long alkyl chain with a pyridinium core and a conjugated diene system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide typically involves a multi-step process:

    Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core. This can be achieved by reacting pyridine with an alkyl halide, such as octadecyl bromide, under basic conditions to form the corresponding pyridinium salt.

    Introduction of the Conjugated Diene System: The next step involves the introduction of the conjugated diene system. This can be done by performing a Wittig reaction between a suitable aldehyde and a phosphonium ylide derived from a phenyl-substituted phosphonium salt.

    Final Assembly: The final step involves coupling the pyridinium core with the conjugated diene system. This can be achieved through a nucleophilic substitution reaction, where the pyridinium salt reacts with the diene system in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in DMSO.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromide ion.

Scientific Research Applications

1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of new materials, such as surfactants and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and affecting cellular functions.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium chloride
  • 1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium iodide
  • 1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium nitrate

Uniqueness

1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide is unique due to its specific combination of a long alkyl chain, a pyridinium core, and a conjugated diene system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C33H51BrN+

Molecular Weight

541.7 g/mol

IUPAC Name

1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide

InChI

InChI=1S/C33H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-34-30-27-33(28-31-34)26-21-20-25-32-23-18-17-19-24-32;/h17-21,23-28,30-31H,2-16,22,29H2,1H3;1H/q+1;/b25-20+,26-21+;

InChI Key

GERCFVKULBVBIO-MNKMQPBCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2.Br

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC=CC2=CC=CC=C2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.